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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

Get Quote

Executive Summary
This guide provides a technical comparison between Amphetamine (α-methylphenethylamine),

the gold-standard monoamine releasing agent, and (Butan-2-yl)(2-phenylethyl)amine (also

known as N-sec-butyl-phenethylamine), a structural analog appearing in novel psychoactive

substance (NPS) screenings.

While Amphetamine exhibits high oral bioavailability and potent central nervous system (CNS)

stimulation via transporter reversal, (Butan-2-yl)(2-phenylethyl)amine presents a distinct

pharmacological profile. Structural-Activity Relationship (SAR) analysis and preliminary data

indicate that the N-sec-butyl substitution shifts the mechanism from a potent substrate-based

releaser to a lower-affinity reuptake inhibitor with reduced metabolic stability. This guide

delineates the critical physiochemical and pharmacodynamic divergences required for accurate

toxicological and therapeutic assessment.

Chemical Structure & Physiochemical Properties[1]
[2][3]
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The functional disparity between these two compounds stems from modifications at the

-carbon and the amine nitrogen.

Feature Amphetamine
(Butan-2-yl)(2-

phenylethyl)amine

IUPAC Name 1-phenylpropan-2-amine
N-(butan-2-yl)-2-

phenylethanamine

Structure Class
Primary Amine,

-Methylated
Secondary Amine, N-Alkylated

Key Substituent
-Methyl group: Sterically

hinders MAO degradation;

increases BBB permeability.

-sec-butyl group: Increases

lipophilicity; sterically hinders

transporter binding site access.

Chirality

Yes (C

is chiral). d-isomer is more

potent.

Yes (The sec-butyl group

contains a chiral center).

Lipophilicity (LogP) ~1.8
~3.2 (Predicted) – Higher

lipophilicity due to butyl chain.

MAO Susceptibility
Resistant (due to

-methyl).

Susceptible (lacks

-methyl), though

-substitution offers partial

protection.

Structural Visualization (Graphviz)
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Caption: Structural comparison highlighting the alpha-methylation of Amphetamine vs. the N-

alkylation of the butyl derivative.

Pharmacodynamics: Mechanism of Action
Amphetamine: The Releaser (Substrate)
Amphetamine acts as a substrate-type releasing agent.

Translocation: It mimics dopamine (DA) and is transported into the presynaptic neuron via

the Dopamine Transporter (DAT).[1]

VMAT2 Inhibition: Once intracellular, it disrupts the Vesicular Monoamine Transporter 2

(VMAT2), collapsing the pH gradient and forcing vesicular DA into the cytosol.

Reverse Transport: The accumulated cytosolic DA is pumped out into the synapse by DAT

(working in reverse), causing a massive, calcium-independent release.
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TAAR1 Agonism: Intracellular amphetamine activates Trace Amine-Associated Receptor 1

(TAAR1), triggering phosphorylation of DAT, which promotes efflux and internalization.

(Butan-2-yl)(2-phenylethyl)amine: The Blocker (Inhibitor)
Based on SAR data for N-substituted phenethylamines, the N-sec-butyl analog behaves

differently:

Steric Hindrance: The bulky sec-butyl group prevents the molecule from being efficiently

translocated by DAT. It cannot easily enter the neuron to interact with VMAT2.

Reuptake Inhibition: Instead of releasing DA, it likely binds to the extracellular face of

DAT/NET, blocking the reuptake of neurotransmitters.

Potency Reduction:N-alkylation larger than a methyl group (e.g., ethyl, propyl, butyl)

significantly reduces affinity for DAT. This compound is predicted to be a weak reuptake

inhibitor with lower potency than amphetamine.

Selectivity: Bulky N-substituents often shift selectivity towards the Norepinephrine

Transporter (NET) over DAT, suggesting more peripheral sympathomimetic effects

(vasoconstriction, tachycardia) relative to central euphoria.

Comparative Signaling Pathway
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Amphetamine Mechanism (Butan-2-yl)(2-phenylethyl)amine Mechanism
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Caption: Amphetamine enters the neuron to force dopamine out; N-sec-butyl-PEA blocks the

transporter from the outside.

Pharmacokinetics & Metabolism
The metabolic fate of these two compounds is the primary determinant of their duration of

action and toxicity profile.

Metabolic Stability
Amphetamine: The
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-methyl group blocks the primary metabolic route (oxidative deamination by MAO). This
results in a half-life of 9–12 hours in humans, allowing for sustained effects.

(Butan-2-yl)(2-phenylethyl)amine: Lacking the

-methyl group, the phenethylamine backbone is a prime target for Monoamine Oxidase B
(MAO-B).

Nuance: The N-sec-butyl group provides some steric protection against MAO compared to

unsubstituted Phenethylamine (PEA), which has a half-life of minutes. However, it is still

significantly less stable than amphetamine.

Prediction: Short duration of action (1–3 hours) unless consumed in high doses or with

MAO inhibitors (which poses a risk of hypertensive crisis).

Toxicological Implications[2][4][5][6]
Amphetamine: Neurotoxicity is associated with oxidative stress from massive dopamine

efflux and hyperthermia.

N-sec-butyl-PEA: Toxicity is likely driven by peripheral adrenergic stimulation (NET

inhibition). Because it may not cross the BBB as efficiently or release DA as potently, users

may take higher doses to achieve central effects, increasing the risk of cardiovascular

collapse (tachycardia, hypertension).

Experimental Validation Protocols
To objectively distinguish these compounds in a laboratory setting, the following protocols are

recommended.

Protocol A: [³H]DA Uptake vs. Release Assay
This experiment differentiates a Reuptake Inhibitor from a Releasing Agent.

Preparation: Prepare rat striatal synaptosomes.

Uptake Inhibition (IC50): Incubate synaptosomes with [³H]Dopamine and varying

concentrations of the test drug. Measure retained radioactivity.
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Amphetamine:[2][3][4][5] Potent inhibition (IC50 ~50 nM).

N-sec-butyl-PEA: Moderate/Weak inhibition (Predicted IC50 >500 nM).

Release Assay (EC50): Pre-load synaptosomes with [³H]Dopamine. Superfuse with buffer

containing the test drug.

Amphetamine:[2][3][4][5] Dose-dependent efflux of [³H]DA (EC50 ~50 nM).

N-sec-butyl-PEA:No significant efflux observed (profile matches a blocker like cocaine or

bupropion, not a releaser).

Protocol B: Metabolic Stability (Liver Microsomes)
Incubation: Incubate 1 µM of compound with human liver microsomes (HLM) and NADPH at

37°C.

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile.

Analysis: Analyze via LC-MS/MS.

Result Interpretation:

Amphetamine:[2][3][4][5] >80% remaining after 60 mins (High stability).

N-sec-butyl-PEA: <50% remaining after 60 mins (Rapid deamination/N-dealkylation).

Summary of Comparative Data
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Parameter Amphetamine
(Butan-2-yl)(2-
phenylethyl)amine

Primary Target DAT / NET / VMAT2 NET / DAT (Putative)

Action Type Releaser (Substrate) Reuptake Inhibitor (Blocker)

Potency (DAT) High (Ki ≈ 50-100 nM) Low (Predicted Ki > 500 nM)

Selectivity DA ≈ NE NE > DA (Predicted)

Duration Long (9-12 hrs) Short (1-3 hrs)

Metabolism
CYP2D6 (Minor), Deamination

resistant
MAO-B (Major), N-dealkylation

Legal Status Schedule II (Controlled)
Unscheduled / Analogue (Grey

Market)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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